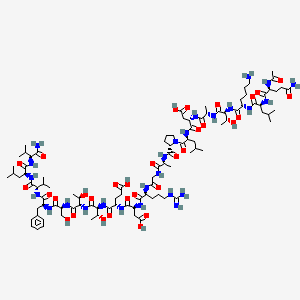

Acetyl-adhesin (1025-1044) amide

Description

The exact mass of the compound this compound is 2202.1725519 g/mol and the complexity rating of the compound is 4830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H160N26O32/c1-44(2)36-60(112-82(141)58(107-54(16)128)29-31-68(99)129)85(144)109-57(26-20-21-33-98)83(142)120-75(51(13)125)93(152)106-50(12)80(139)111-63(40-71(133)134)87(146)116-65(38-46(5)6)96(155)123-35-23-28-67(123)91(150)105-49(11)79(138)104-42-69(130)108-56(27-22-34-103-97(101)102)81(140)114-64(41-72(135)136)86(145)110-59(30-32-70(131)132)84(143)121-77(53(15)127)95(154)122-76(52(14)126)94(153)117-66(43-124)90(149)113-62(39-55-24-18-17-19-25-55)89(148)119-74(48(9)10)92(151)115-61(37-45(3)4)88(147)118-73(47(7)8)78(100)137/h17-19,24-25,44-53,56-67,73-77,124-127H,20-23,26-43,98H2,1-16H3,(H2,99,129)(H2,100,137)(H,104,138)(H,105,150)(H,106,152)(H,107,128)(H,108,130)(H,109,144)(H,110,145)(H,111,139)(H,112,141)(H,113,149)(H,114,140)(H,115,151)(H,116,146)(H,117,153)(H,118,147)(H,119,148)(H,120,142)(H,121,143)(H,122,154)(H,131,132)(H,133,134)(H,135,136)(H4,101,102,103)/t49-,50-,51+,52+,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,77-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAVCXZIWKARNJ-FXDJZKMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H160N26O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2202.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus species. Primarily investigated for its role in inhibiting bacterial adhesion to host surfaces, this peptide, also referred to as p1025, has emerged as a promising candidate for the development of novel antimicrobial and anti-biofilm agents. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with this compound, with a focus on its potential applications in drug development.

Core Structure and Physicochemical Properties

This compound is a chemically synthesized peptide with a well-defined primary structure. The peptide is N-terminally acetylated and C-terminally amidated, modifications that enhance its stability against enzymatic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | [1] |

| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [1] |

| Molecular Weight | 2202.46 g/mol | [1] |

| CAS Number | 320350-56-9 | [1] |

Note: While some sources may indicate a different amino acid sequence, the sequence presented here is the most consistently cited in commercial and research-grade products.

Secondary structure predictions suggest that the high content of hydrophobic amino acids, such as Valine, Leucine, and Alanine, may predispose the peptide to form α-helical or β-sheet structures, which are often crucial for protein-protein interactions.[2]

Mechanism of Action and Biological Function

The primary function of this compound is to competitively inhibit the binding of bacterial adhesins to host receptors.[3] This mechanism is particularly relevant in the context of oral microbiology, where the peptide has been shown to interfere with the adhesion of Streptococcus mutans, a primary etiological agent of dental caries, to salivary receptors on tooth surfaces.[4] By mimicking the binding domain of the native adhesin, the peptide occupies the host receptor sites, thereby preventing bacterial colonization and subsequent biofilm formation.

Beyond its anti-adhesive properties, there is evidence to suggest that this compound can interfere with the formation of biofilms by other pathogens, such as Pseudomonas aeruginosa, by reducing the secretion of extracellular polysaccharides that are essential for biofilm stability.[2]

Signaling Pathway: Competitive Inhibition of Adhesion

The binding of Streptococcus to host cells is a critical first step in colonization and infection. This process is mediated by adhesin proteins on the bacterial surface that recognize and bind to specific receptors on host tissues, such as salivary glycoproteins in the oral cavity. This compound acts as a competitive antagonist in this pathway.

Caption: Competitive inhibition of bacterial adhesion by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following sections outline generalized methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for the solid-phase synthesis of this compound.

Protocol Outline:

-

Resin Preparation: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the deprotected resin.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Bacterial Adhesion Inhibition Assay

This assay quantifies the ability of this compound to inhibit the binding of Streptococcus to a saliva-coated surface, mimicking the in vivo environment.

Protocol Outline:

-

Prepare Saliva-Coated Surface: Coat the wells of a microtiter plate with clarified human saliva to form a salivary pellicle.

-

Bacterial Culture: Grow Streptococcus mutans to mid-logarithmic phase, harvest, wash, and resuspend the bacteria in a suitable buffer.

-

Inhibition: Pre-incubate the bacterial suspension with varying concentrations of this compound.

-

Adhesion: Add the bacteria-peptide mixture to the saliva-coated wells and incubate to allow for bacterial adhesion.

-

Washing: Gently wash the wells to remove non-adherent bacteria.

-

Quantification: Quantify the adherent bacteria using a suitable method, such as crystal violet staining or by plating serial dilutions of lysed adherent bacteria for colony-forming unit (CFU) counting.

-

Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to a no-peptide control.

Biofilm Inhibition Assay

This assay assesses the peptide's ability to prevent the formation of bacterial biofilms.

Protocol Outline:

-

Bacterial Culture: Grow the target bacterium (e.g., Streptococcus mutans or Pseudomonas aeruginosa) overnight and dilute to a standardized optical density.

-

Treatment: In a microtiter plate, mix the bacterial suspension with various concentrations of this compound in a suitable growth medium.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

Washing: After incubation, discard the planktonic cells and gently wash the wells to remove non-adherent bacteria.

-

Staining: Stain the remaining biofilm with a dye such as crystal violet.

-

Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

-

Data Analysis: Determine the percentage of biofilm inhibition at each peptide concentration relative to the untreated control.

Quantitative Data

Future Directions and Drug Development Potential

This compound represents a promising lead compound in the development of novel anti-infective therapies. Its mechanism of action, which targets the initial stages of bacterial colonization, offers an alternative to traditional antibiotics and may reduce the selective pressure for resistance development. Future research should focus on:

-

In vivo efficacy studies: Evaluating the peptide's effectiveness in animal models of infection.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

-

Structural optimization: Modifying the peptide sequence to enhance its potency, stability, and selectivity.

-

Formulation development: Designing delivery systems to improve the bioavailability and targeted delivery of the peptide.

By addressing these key areas, the full therapeutic potential of this compound and related peptides can be realized, paving the way for a new generation of anti-adhesion therapeutics.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound;320350-56-9;AVLTEVPATGLVSA RVAQLV - 楚肽生物科技 [apeptides.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. A 49-residue peptide from adhesin F1 of Streptococcus pyogenes inhibits fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Antimicrobial Mechanism of a Bio-inspired Peptide: A Technical Guide to Acetyl-adhesin (1025-1044) Amide

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide Acetyl-adhesin (1025-1044) amide, a promising antimicrobial agent designed to combat dental caries. The document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-infective therapies.

Executive Summary

This compound, also known as p1025, is a 20-amino acid synthetic peptide that mimics a key binding region of a major cell surface adhesin from Streptococcus mutans, the primary etiological agent of dental caries. By competitively inhibiting the attachment of S. mutans to the tooth surface, this peptide presents a targeted approach to preventing the formation of dental plaque and subsequent tooth decay. This guide details the origin of the peptide, its mechanism of action, a generalized protocol for its synthesis, and its potential therapeutic applications.

Introduction: The Challenge of Streptococcus mutans Adhesion

Streptococcus mutans initiates the formation of dental caries by adhering to the salivary pellicle, a thin film of proteins and glycoproteins that forms on the surface of teeth. This initial attachment is mediated by cell surface adhesins, most notably the Antigen I/II (AgI/II) family of proteins (also known as P1)[1]. The AgI/II adhesin binds specifically to salivary agglutinin glycoprotein (gp340) present in the pellicle, anchoring the bacteria to the tooth enamel[2][3]. This colonization is the first step in the formation of a biofilm, or dental plaque, which creates an acidic microenvironment leading to demineralization of the tooth structure.

Origin of this compound

Contrary to some database entries that associate it with Streptococcus pyogenes, this compound is a synthetic peptide derived from the AgI/II cell surface adhesin of Streptococcus mutans[2][4][5]. The numerical designation (1025-1044) refers to the amino acid residue positions within the parent AgI/II protein that this peptide mimics. This specific region is a crucial component of the salivary agglutinin-binding domain[6].

The peptide has the following amino acid sequence: {Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2[7].

Key Modifications:

-

N-terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amine group. This modification makes the peptide more closely resemble a native protein, increases its stability by protecting it from degradation by aminopeptidases, and can enhance its biological activity[2][8][9].

-

C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide group neutralizes the negative charge. This modification also contributes to increased peptide stability by preventing degradation by carboxypeptidases and enhances its biological half-life and activity[2][8][9].

Mechanism of Action: Competitive Inhibition of Adhesion

This compound functions as a competitive inhibitor of bacterial adhesion[2][4]. By mimicking the binding site on the S. mutans AgI/II adhesin, the peptide binds to the salivary agglutinin receptors in the pellicle[3]. This action effectively blocks the AgI/II adhesin on the bacterial cell surface from accessing its binding sites, thereby preventing the initial attachment of S. mutans to the tooth surface[4]. This targeted anti-adhesion strategy is a promising alternative to broad-spectrum antimicrobials as it specifically inhibits the colonization of a key cariogenic pathogen without affecting the broader oral microbiome.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | {Ac-Gln}-LKTADLPAGRDETTSFVLV-NH2 | [7] |

| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [7] |

| Molecular Weight | 2202.46 g/mol | [7] |

| Modifications | N-terminal Acetylation, C-terminal Amidation | [7] |

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard solid-phase peptide synthesis (SPPS) methodologies. The specific parameters for the synthesis of this peptide would be detailed in the primary literature.

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: An amide-forming resin, such as Rink Amide resin, is used to generate the C-terminal amide.

-

Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus. Each amino acid, with its side chain protected by a temporary protecting group (e.g., Fmoc), is sequentially coupled to the growing peptide chain on the resin.

-

Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed to allow for the coupling of the next amino acid.

-

N-terminal Acetylation: Upon completion of the amino acid sequence, the N-terminal amine is acetylated using a reagent such as acetic anhydride in the presence of a base.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Visualizations

Figure 1: Generalized workflow for the synthesis and purification of this compound.

Figure 2: Mechanism of competitive inhibition by this compound.

Conclusion and Future Directions

This compound represents a targeted and innovative approach to preventing dental caries. By specifically inhibiting the adhesion of Streptococcus mutans to the tooth surface, it offers a potential therapeutic strategy that is less likely to disrupt the beneficial oral flora compared to traditional broad-spectrum antimicrobials. Further research is warranted to fully elucidate its clinical potential, including in vivo efficacy studies and formulation development for effective delivery in the oral cavity. The acquisition of detailed quantitative data on its binding affinity and inhibitory concentrations is a critical next step in its development pathway. This bio-inspired peptide serves as a prime example of how understanding the molecular mechanisms of bacterial pathogenesis can lead to the rational design of novel anti-infective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Streptococcus M utans-Specific Antimicrobial Peptide C16G2-Mediated Caries Prevention: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The Application of Small Molecules to the Control of Typical Species Associated With Oral Infectious Diseases [frontiersin.org]

- 6. The lexicon of antimicrobial peptides: a complete set of arginine and tryptophan sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptides and Their Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthetic Antimicrobial Peptides against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acetyl-adhesin (1025-1044) Amide in Disrupting Bacterial Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial adhesion to host surfaces is a critical initiating step in the pathogenesis of many infectious diseases. For oral pathogens such as Streptococcus mutans, the primary etiological agent of dental caries, this attachment is mediated by specific adhesin proteins. This technical guide provides an in-depth analysis of Acetyl-adhesin (1025-1044) amide, a synthetic peptide also known as p1025, which acts as a competitive inhibitor of a key bacterial adhesin. By mimicking a crucial binding domain, this peptide effectively prevents bacterial colonization of tooth surfaces. This document details the molecular interactions, mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used to characterize its function. This information is intended to support further research and development of novel anti-adhesion therapies.

Introduction

The rise of antibiotic resistance necessitates the development of alternative antimicrobial strategies. One promising approach is anti-adhesion therapy, which aims to prevent the initial attachment of pathogenic bacteria to host tissues, thereby precluding infection before it can be established. In the oral cavity, the formation of dental plaque, a complex biofilm, is initiated by the adhesion of early colonizing bacteria like Streptococcus mutans to the salivary pellicle on tooth enamel.

A key player in this process is the S. mutans cell surface adhesin, Antigen I/II (also known as P1, SpaP, or PAc). This large, multifunctional protein mediates the bacterium's attachment to salivary agglutinin glycoprotein (gp340) in the pellicle. This compound is a 20-amino acid synthetic peptide derived from the C-terminal region of the S. mutans Antigen I/II adhesin.[1] It has been identified as the adhesion epitope of this antigen.[1] This peptide functions as a competitive inhibitor, effectively blocking the interaction between the bacterial adhesin and its salivary receptor, thus preventing bacterial adhesion and subsequent biofilm formation.[1]

Mechanism of Action

This compound functions through a mechanism of competitive inhibition. It mimics the binding domain of the native Antigen I/II adhesin, allowing it to bind to the salivary agglutinin receptors on the tooth surface. By occupying these binding sites, the peptide prevents the attachment of S. mutans, thereby inhibiting the initial step of colonization. This targeted approach is advantageous as it is less likely to promote broad-spectrum antibiotic resistance.

The interaction can be visualized as a lock-and-key model where the salivary agglutinin is the lock and the bacterial adhesin is the key. This compound acts as a "decoy key" that fits into the lock, preventing the real key from binding.

Quantitative Data

The inhibitory effect of this compound on S. mutans adhesion has been quantified in several studies. A key study demonstrated that a dentifrice containing the peptide showed its most significant in vitro inhibitory activity at a concentration of 50 µmol/L.[1]

| Parameter | Value | Organism | Assay | Reference |

| Inhibitory Concentration | 50 µmol/L | Streptococcus mutans | Adhesion to saliva-coated hydroxyapatite | Li et al., 2009[1] |

Experimental Protocols

The characterization of this compound's function relies on specific in vitro assays that simulate the oral environment and quantify bacterial adhesion.

Saliva-Coated Hydroxyapatite Adhesion Assay

This assay mimics the surface of a tooth and is used to quantify the inhibition of bacterial adhesion.

Methodology:

-

Preparation of Saliva-Coated Hydroxyapatite (sHA):

-

Sterile hydroxyapatite discs are incubated with clarified human saliva for a set period (e.g., 1 hour at 37°C) to allow for the formation of a salivary pellicle.

-

The discs are then washed to remove unbound salivary components.

-

-

Bacterial Culture:

-

Streptococcus mutans is grown in a suitable broth to mid-logarithmic phase.

-

The bacterial cells are harvested, washed, and resuspended in a buffer to a standardized optical density.

-

-

Inhibition Assay:

-

The sHA discs are incubated with varying concentrations of this compound.

-

The standardized bacterial suspension is then added to the wells containing the treated sHA discs.

-

The plates are incubated to allow for bacterial adhesion (e.g., 90 minutes at 37°C).

-

-

Quantification of Adherent Bacteria:

-

Non-adherent bacteria are removed by washing the discs.

-

Adherent bacteria are detached from the discs (e.g., by sonication or vortexing).

-

The number of viable adherent bacteria is quantified by plating serial dilutions and counting colony-forming units (CFU).

-

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can be used to quantify the binding kinetics and affinity between this compound, the native adhesin, and salivary agglutinin.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., a CM5 chip) is activated.

-

Salivary agglutinin (the ligand) is immobilized onto the sensor chip surface.

-

-

Binding Analysis:

-

A solution containing the analyte (either the full-length Antigen I/II adhesin or this compound) is flowed over the sensor chip surface.

-

The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in Resonance Units (RU).

-

-

Competitive Inhibition Assay:

-

The full-length adhesin is mixed with varying concentrations of this compound before being flowed over the sensor chip.

-

A reduction in the binding signal of the full-length adhesin in the presence of the peptide indicates competitive inhibition.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Signaling Pathways

The primary mechanism of this compound is direct competitive inhibition of a physical interaction (adhesion) rather than modulation of intracellular signaling pathways. The peptide prevents the initial adhesion event, which is a prerequisite for subsequent signaling that may occur between the bacterium and host cells or within the bacterial biofilm. By blocking the first step, the peptide effectively prevents the downstream consequences of bacterial attachment.

Conclusion and Future Directions

This compound represents a promising example of a rationally designed anti-adhesion therapeutic. Its specificity for the S. mutans Antigen I/II adhesin makes it an attractive candidate for the targeted prevention of dental caries without disrupting the broader oral microbiome. The data and experimental protocols outlined in this guide provide a foundation for further research in this area.

Future work should focus on optimizing the delivery and stability of this peptide in the oral environment. Furthermore, the principles underlying the design of this peptide can be applied to develop similar anti-adhesion agents targeting other bacterial pathogens. A deeper understanding of the structure-activity relationship of this peptide could lead to the development of even more potent and specific inhibitors of bacterial adhesion.

References

An In-depth Technical Guide on the Antimicrobial Properties of Acetyl-adhesin (1025-1044) Amide Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide derived from a cell surface adhesin of Streptococcus pyogenes. Its primary antimicrobial mechanism is not direct bactericidal or bacteriostatic action, but rather the inhibition of bacterial adhesion to host surfaces. This anti-adhesive property is particularly well-documented for the non-acetylated, non-amidated analog, p1025, against Streptococcus mutans, a primary causative agent of dental caries. By mimicking a key binding region of the bacterial adhesin, the peptide competitively inhibits the attachment of bacteria to salivary receptors, thereby preventing colonization and subsequent biofilm formation. This technical guide synthesizes the available data on the anti-adhesive properties of this peptide, details relevant experimental protocols, and outlines its mechanism of action.

Core Concepts and Mechanism of Action

The antimicrobial activity of this compound is rooted in a targeted anti-adhesive strategy. The peptide corresponds to residues 1025-1044 of the streptococcal antigen I/II (SA I/II) family of adhesins, which are crucial for the colonization of oral streptococci.

The primary mechanism involves the peptide acting as a competitive inhibitor for the binding of bacterial adhesins to salivary agglutinin glycoproteins present in the pellicle that coats tooth surfaces. By occupying these binding sites, the peptide effectively blocks the initial step of bacterial attachment, which is a prerequisite for the formation of dental plaque and subsequent caries development.[1][2][3]

Currently, there is no direct evidence in the reviewed literature to suggest that this compound possesses significant bactericidal or bacteriostatic properties. Its antimicrobial effect is primarily attributed to preventing microbial colonization. Furthermore, no specific signaling pathways in host or bacterial cells have been identified as being directly modulated by this peptide.

Quantitative Data

The available literature focuses more on the qualitative anti-adhesive effects rather than providing extensive quantitative data for the acetylated and amidated form of the peptide. However, studies on the analogous p1025 peptide offer insights into its inhibitory potential.

Table 1: Summary of In Vitro Anti-Adhesive and Anti-Biofilm Activity of p1025

| Parameter | Test Organism | Substrate | Peptide Concentration | Observed Effect | Reference |

| Adhesion Inhibition | Streptococcus mutans | Saliva-coated hydroxyapatite | Not specified | Inhibition of in vitro binding between S. mutans adhesin and salivary agglutinin. | [1] |

| Biofilm Inhibition | Streptococcus mutans | Saliva-coated hydroxyapatite | 50 µmol/L | Significant reduction in biofilm formation. | [3] |

| Recolonization Prevention | Streptococcus mutans | Human tooth surfaces (in vivo) | Not specified | Topical application prevented recolonization following chlorhexidine treatment. | [1][4] |

Experimental Protocols

Peptide Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis involves the sequential addition of amino acids to a resin, followed by N-terminal acetylation and C-terminal amidation. Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Adhesion Inhibition Assay

This assay quantifies the ability of the peptide to prevent bacterial attachment to a surface mimicking the tooth pellicle.

-

Preparation of Saliva-Coated Surfaces: Hydroxyapatite beads or microtiter plates are coated with clarified, sterile human saliva to form an experimental pellicle.

-

Bacterial Culture: Streptococcus mutans is grown in a suitable broth medium (e.g., Brain Heart Infusion) to mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer.

-

Inhibition Assay: The saliva-coated surfaces are incubated with varying concentrations of this compound.

-

Bacterial Adhesion: The bacterial suspension is then added to the peptide-treated surfaces and incubated to allow for adhesion.

-

Quantification: Non-adherent bacteria are removed by washing. Adherent bacteria are quantified by various methods, such as crystal violet staining and subsequent absorbance measurement, or by lysing the cells and plating the lysate for colony-forming unit (CFU) counting.

Biofilm Inhibition Assay

This assay assesses the peptide's ability to prevent the formation of biofilms over a longer period.

-

Preparation of Coated Surfaces: Similar to the adhesion assay, surfaces (e.g., microtiter plates, hydroxyapatite discs) are coated with saliva.

-

Inoculation: A standardized inoculum of Streptococcus mutans is added to the wells containing a suitable growth medium, often supplemented with sucrose to promote biofilm formation.

-

Treatment: Different concentrations of this compound are added to the wells at the time of inoculation.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for biofilm development.

-

Quantification: Planktonic cells are removed, and the remaining biofilm is quantified using methods such as crystal violet staining, safranin staining, or by scraping the biofilm, resuspending the cells, and determining the CFU count.

Visualizations

Mechanism of Action: Competitive Inhibition of Adhesion

Caption: Competitive inhibition of bacterial adhesion by this compound.

Experimental Workflow: Adhesion Inhibition Assay

Caption: Workflow for a typical in vitro adhesion inhibition assay.

Future Directions and Research Gaps

The current body of research provides a strong foundation for the anti-adhesive properties of the adhesin (1025-1044) peptide sequence. However, several areas warrant further investigation to fully characterize the potential of the acetylated and amidated version for drug development:

-

Direct Antimicrobial Activity: Comprehensive studies are needed to determine if this compound exhibits any direct bactericidal or bacteriostatic effects against a broader range of oral and other pathogenic bacteria. This would involve determining Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

-

Structure-Activity Relationship: A direct comparison of the anti-adhesive potency of the acetylated, amidated peptide with its non-modified counterpart (p1025) would provide valuable insights into the role of these modifications in its activity and stability.

-

Signaling Pathways: Research into potential interactions of the peptide with host or bacterial signaling pathways could uncover additional mechanisms of action and inform on its safety and efficacy.

-

In Vivo Efficacy and Safety: While early studies on p1025 in humans are promising, more extensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models and eventually in clinical trials.

-

Formulation Development: The development of stable and effective delivery systems, such as mucoadhesive gels or mouthwashes, will be crucial for the clinical application of this peptide.[3]

Conclusion

This compound represents a promising class of antimicrobial agents that operate through a targeted anti-adhesive mechanism. By preventing the initial attachment of pathogenic streptococci, it holds potential as a novel therapeutic for the prevention of dental caries and potentially other infections initiated by bacterial adhesion. Further research to address the existing knowledge gaps will be critical in translating this potential into a clinically viable product.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Adhesion of salivary components to Streptococcus mutans peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: A Competitive Inhibitor of Bacterial Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-adhesin (1025-1044) amide, a synthetic peptide with significant potential as a competitive inhibitor of bacterial adhesion. This document details the peptide's mechanism of action, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Bacterial adhesion to host tissues is a critical initial step in the pathogenesis of many infectious diseases. For oral pathogens, this process is often mediated by specific adhesin proteins that bind to receptors in the salivary pellicle on tooth surfaces. One such key pathogen is Streptococcus mutans, a primary etiological agent of dental caries. The adhesin P1 (also known as Antigen I/II or PAc) of S. mutans plays a crucial role in the bacterium's ability to colonize the oral cavity.

This compound, also referred to as p1025, is a 20-amino acid synthetic peptide derived from a conserved region of the S. mutans P1 adhesin. This peptide has been identified as a potent inhibitor of S. mutans binding to salivary receptors. By mimicking the binding domain of the native adhesin, this compound competitively blocks the interaction between the bacteria and the host, thereby preventing colonization and subsequent biofilm formation. The N-terminal acetylation and C-terminal amidation of the peptide enhance its stability and biological activity.

Amino Acid Sequence: Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound prevents bacterial binding is competitive inhibition. The peptide's amino acid sequence corresponds to a functional binding domain of the native P1 adhesin of S. mutans. This allows the peptide to recognize and bind to the same salivary receptors on the tooth surface that the bacteria would normally target.

By occupying these binding sites, the peptide effectively blocks the P1 adhesin of S. mutans from attaching to the salivary pellicle. This inhibition is competitive, meaning that the peptide and the bacterial adhesin are in competition for the same limited number of receptor sites. An excess of the peptide will therefore lead to a significant reduction in bacterial adhesion.

Quantitative Data

| Inhibitor | Target | Assay | Reported Effect | Reference |

| This compound (p1025) | S. mutans adhesion to salivary receptors | In vivo human trial | Prevented recolonization of the oral cavity by S. mutans | Kelly et al. |

| Ssp(A4K-A11K) peptide analogue | S. mutans adherence to saliva-coated polystyrene | In vitro adherence assay | Significant inhibition at 650 μM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a competitive inhibitor of bacterial binding.

Saliva-Coated Hydroxyapatite (sHA) Bead Adhesion Assay

This assay simulates the natural process of bacterial adhesion to the tooth surface.

Materials:

-

Hydroxyapatite (HA) beads

-

Human whole saliva (collected and clarified by centrifugation)

-

Streptococcus mutans culture (e.g., UA159)

-

This compound (lyophilized)

-

Phosphate-buffered saline (PBS)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Scintillation vials and fluid (if using radiolabeled bacteria) or sterile microfuge tubes and plating media.

Procedure:

-

Preparation of sHA beads:

-

Wash HA beads with distilled water and then with PBS.

-

Incubate the HA beads with clarified human whole saliva for 1-2 hours at 37°C with gentle agitation to form a salivary pellicle.

-

Wash the sHA beads with PBS to remove unbound salivary components.

-

-

Bacterial Culture:

-

Grow S. mutans in TSB to mid-log phase.

-

(Optional for quantification) Radiolabel the bacteria by adding an appropriate radioactive tracer (e.g., ³H-thymidine) to the growth medium.

-

Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a known optical density (e.g., OD₆₀₀ of 1.0).

-

-

Inhibition Assay:

-

Prepare a serial dilution of this compound in PBS.

-

In separate tubes, pre-incubate the sHA beads with different concentrations of the peptide solution for 1 hour at 37°C.

-

Add the prepared bacterial suspension to each tube.

-

Incubate for 1-2 hours at 37°C with gentle agitation to allow for bacterial adhesion.

-

-

Quantification of Adherent Bacteria:

-

Wash the beads gently with PBS multiple times to remove non-adherent bacteria.

-

Method A (Radiolabeling): Transfer the washed beads to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Method B (Colony Forming Units - CFU): Vigorously vortex the washed beads in PBS to dislodge adherent bacteria. Serially dilute the supernatant and plate on TSB agar. Incubate overnight at 37°C and count the resulting colonies.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each peptide concentration relative to a control with no peptide.

-

Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

-

Biofilm Formation Inhibition Assay

This assay assesses the ability of the peptide to prevent the formation of a bacterial biofilm on a solid surface.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Streptococcus mutans culture

-

Tryptic Soy Broth supplemented with 1% sucrose (TSB-S)

-

This compound

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

PBS

Procedure:

-

Bacterial Culture:

-

Grow S. mutans overnight in TSB.

-

Dilute the overnight culture 1:100 in fresh TSB-S.

-

-

Inhibition Assay:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add 100 µL of various concentrations of this compound in TSB-S to the wells. Include a no-peptide control.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours without agitation.

-

-

Quantification of Biofilm:

-

Carefully aspirate the medium and planktonic cells from each well.

-

Gently wash the wells three times with PBS to remove loosely attached bacteria.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate completely.

-

Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance reading is proportional to the amount of biofilm formed.

-

Calculate the percentage of biofilm inhibition for each peptide concentration compared to the control.

-

Conclusion

This compound represents a promising therapeutic agent for the prevention of dental caries and potentially other bacterial infections where adhesion is a critical virulence factor. Its specific mechanism of action as a competitive inhibitor offers a targeted approach to disrupting bacterial colonization. Further research to precisely quantify its inhibitory potency and to optimize its formulation and delivery will be crucial for its development as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other anti-adhesion peptides.

References

In-Depth Technical Guide: Investigating the Binding Targets of Acetyl-adhesin (1025-1044) amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding targets of Acetyl-adhesin (1025-1044) amide, a synthetic peptide with promising antimicrobial properties. This document consolidates available data on its mechanism of action, binding affinity, and the experimental protocols utilized for its characterization. The primary function of this peptide, also known as p1025, is to competitively inhibit the adhesion of cariogenic bacteria, such as Streptococcus mutans, to host surfaces, thereby preventing biofilm formation. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and dental medicine.

Introduction

This compound is a 20-amino acid synthetic peptide derived from a cell surface adhesin of Streptococcus mutans. Its primary mechanism of action is the disruption of the initial step in dental plaque formation: the adhesion of S. mutans to the salivary pellicle on tooth surfaces. By mimicking the binding domain of the native adhesin, the peptide competitively inhibits the interaction with its cognate receptor in saliva, salivary agglutinin.[1][2] This guide details the binding targets, quantitative interaction data, and the methodologies employed to elucidate these properties.

Mechanism of Action: Competitive Inhibition of Adhesion

The core function of this compound is to act as a competitive inhibitor of the natural binding between the S. mutans adhesin (Ag I/II) and salivary agglutinin glycoproteins. This interaction is a critical step for the initial colonization of the tooth surface by S. mutans, a key etiological agent of dental caries. By occupying the binding sites on salivary agglutinin, the peptide effectively blocks the bacteria from adhering to the saliva-coated tooth enamel.

The following diagram illustrates this proposed mechanism of action:

Caption: Competitive inhibition of S. mutans adhesion by the peptide.

Quantitative Binding Data

| Inhibitor | Target | Assay Type | Value | Reference |

| ZI-187 | Antigen I/II | Adhesion Inhibition | IC50: 27.6 µM | [3] |

| ZI-906 | Antigen I/II | Adhesion Inhibition | IC50: 28.3 µM | [3] |

| ZI-939 | Antigen I/II | Adhesion Inhibition | IC50: 59.5 µM | [3] |

| 3',3”-dihydroxy-(−)-matairesinol | Sortase A | Enzyme Inhibition | IC50: 16.1 µM |

Experimental Protocols

The following sections detail the generalized experimental protocols for assays relevant to the investigation of this compound's binding targets.

Saliva-Coated Hydroxyapatite (sHA) Adhesion Assay

This in vitro assay simulates the initial step of bacterial colonization of the tooth surface and is used to quantify the inhibitory effect of compounds on bacterial adhesion.

Workflow Diagram:

Caption: Workflow for the saliva-coated hydroxyapatite adhesion assay.

Detailed Methodology:

-

Preparation of Saliva-Coated Hydroxyapatite (sHA):

-

Collect and clarify human saliva by centrifugation.

-

Incubate hydroxyapatite beads with the clarified saliva for a defined period (e.g., 1 hour) at room temperature to allow for the formation of a salivary pellicle.

-

Wash the beads with a suitable buffer (e.g., potassium phosphate buffer) to remove unbound salivary components.

-

-

Bacterial Adhesion and Inhibition:

-

Prepare a standardized suspension of Streptococcus mutans in a suitable buffer.

-

In experimental tubes, combine the sHA beads, the bacterial suspension, and varying concentrations of this compound. Include a control group with no peptide.

-

Incubate the mixture under conditions that promote adhesion (e.g., 90 minutes at 37°C with gentle agitation).

-

-

Quantification of Adherent Bacteria:

-

After incubation, wash the sHA beads multiple times to remove non-adherent bacteria.

-

Dislodge the adherent bacteria from the beads, for instance, through sonication.

-

Quantify the number of adherent bacteria by plating serial dilutions of the suspension and counting the resulting colony-forming units (CFU).

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This method can be employed to directly study the interaction between this compound and its salivary receptor.

Workflow Diagram:

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Ligand Immobilization:

-

The ligand, purified salivary agglutinin, is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell is typically prepared in parallel to subtract non-specific binding effects.

-

-

Analyte Interaction:

-

The analyte, this compound, is prepared in a series of concentrations in a suitable running buffer.

-

The peptide solutions are injected over the sensor chip surface at a constant flow rate.

-

-

Data Acquisition and Analysis:

-

The binding of the peptide to the immobilized salivary agglutinin is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data.

-

The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of the rate constants (k_off / k_on).

-

Conclusion

This compound represents a targeted approach to antimicrobial therapy by specifically disrupting a key event in the pathogenesis of dental caries. Its mechanism of action, centered on the competitive inhibition of S. mutans adhesion to salivary agglutinin, has been established through in vitro assays. While precise quantitative binding data from the original research is not widely disseminated, the experimental frameworks provided in this guide offer a robust foundation for the further investigation and characterization of this and similar anti-adhesion peptides. Future research should focus on obtaining precise kinetic and affinity data to fully elucidate the therapeutic potential of this compound.

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Preliminary Efficacy of Acetyl-adhesin (1025-1044) Amide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bacterial adhesion to host tissues is a critical initial step in the pathogenesis of many infectious diseases. The Acetyl-adhesin (1025-1044) amide peptide, also referred to as p1025, represents a targeted approach to disrupt this process. It is a fragment of a streptococcal antigen I/II (SA I/II) family protein, which plays a pivotal role in the attachment of streptococci to host salivary receptors.[1][2] By mimicking a key binding epitope, the peptide acts as a competitive inhibitor, preventing bacterial adherence and subsequent biofilm formation.[1][3] This strategy offers a potential alternative to traditional antibiotics by targeting virulence without directly killing the bacteria, which may reduce the selective pressure for resistance.[1]

Mechanism of Action

The primary mechanism of action of this compound is competitive inhibition of bacterial adhesion. The peptide corresponds to the region of the native streptococcal adhesin that binds to salivary agglutinin on the tooth pellicle.[2] By presenting this binding motif, the peptide effectively saturates the binding sites on the salivary receptors, thereby blocking the attachment of Streptococcus pyogenes and Streptococcus mutans.[1][2]

Caption: Competitive inhibition of bacterial adhesion by this compound.

Summary of Efficacy Data

Detailed quantitative data, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, for this compound are not extensively reported in publicly accessible literature. The primary efficacy has been described qualitatively as the inhibition of bacterial adhesion in vitro and the prevention of recolonization in vivo.

Table 1: Summary of Preclinical Efficacy Findings

| Study Type | Organism(s) | Key Finding | Reference |

| In vitro Adhesion Assay | Streptococcus mutans | Inhibition of binding between S. mutans adhesin and salivary agglutinin. | [2] |

| In vivo Human Model | Streptococcus mutans | Prevention of recolonization of the oral cavity. | [1] |

| In vitro Adhesion Assay | Streptococcus pyogenes | Implied inhibition of adhesion to salivary receptors. |

Experimental Protocols

While detailed, step-by-step protocols for the efficacy studies of this compound are not available, the methodologies can be inferred from related research in the field. The following are generalized protocols for key assays used to evaluate anti-adhesion peptides.

In Vitro Bacterial Adhesion Inhibition Assay

This assay is designed to quantify the ability of a peptide to prevent bacteria from adhering to a surface coated with a relevant host receptor.

Caption: Generalized workflow for an in vitro bacterial adhesion inhibition assay.

Protocol Outline:

-

Coating: Microtiter plate wells are coated with a solution of human salivary agglutinin and incubated to allow for protein adsorption.

-

Blocking: The wells are treated with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding of bacteria.

-

Inhibition: The peptide inhibitor, this compound, is added to the wells at various concentrations. Control wells receive a scrambled or irrelevant peptide.

-

Adhesion: A standardized suspension of bacteria (e.g., S. mutans) is added to the wells and incubated to allow for adhesion to the coated surface.

-

Washing: Non-adherent bacteria are removed by washing the wells.

-

Quantification: Adherent bacteria are stained with a dye such as crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of adherent bacteria. A reduction in absorbance in the presence of the peptide indicates inhibition of adhesion.

In Vivo Recolonization Model

This model assesses the ability of the peptide to prevent the re-establishment of a bacterial species in a host environment after the existing microflora has been reduced.

Protocol Outline:

-

Baseline Measurement: The baseline levels of the target bacterium (e.g., S. mutans) in the oral cavity of human volunteers are determined.

-

Microflora Reduction: Subjects undergo a treatment regimen with a broad-spectrum antiseptic (e.g., chlorhexidine gluconate) to reduce the overall oral microbiota, including the target species.[4]

-

Peptide Application: A solution containing this compound is applied topically to the teeth of the subjects in the test group. The control group receives a placebo.

-

Recolonization Monitoring: The levels of the target bacterium are monitored over time through sampling and culturing to determine the rate and extent of recolonization. Slower or reduced recolonization in the test group compared to the control group indicates the efficacy of the peptide.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly modulates specific intracellular signaling pathways in either the host or the bacterium. Its mechanism is understood to be extracellular, based on competitive binding to host receptors.

Conclusion and Future Directions

Preliminary studies on this compound demonstrate its potential as a novel anti-adhesion agent against pathogenic streptococci. Its targeted mechanism of action is a significant advantage, potentially minimizing the risk of resistance development. However, to advance this peptide towards clinical application, further rigorous studies are required. Future research should focus on:

-

Quantitative Efficacy Studies: Determining precise IC50 values for adhesion inhibition and MIC values for biofilm prevention.

-

Pharmacokinetics and Pharmacodynamics: Understanding the stability, bioavailability, and duration of action of the peptide in the oral environment.

-

Formulation Development: Optimizing delivery systems to enhance its retention and efficacy on tooth surfaces.[2]

-

Broad-Spectrum Activity: Investigating its efficacy against a wider range of oral and other pathogens that utilize similar adhesion mechanisms.

A comprehensive understanding of these parameters will be crucial for the successful translation of this compound from a promising research tool to a viable therapeutic agent.

References

- 1. The rational design of an anti-caries peptide against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Potential of Acetyl-Adhesin (1025-1044) Amide in Inhibiting Streptococcus pyogenes Colonization: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the effects and experimental protocols for "Acetyl-adhesin (1025-1044) amide" is limited. One source identifies it as a 20-peptide fragment of a Streptococcus pyogenes cell surface adhesin[1]. This technical guide, therefore, synthesizes a representative overview based on established principles of using adhesin-derived peptides to inhibit bacterial colonization, drawing from broader research on Streptococcus pyogenes adhesion mechanisms. The quantitative data and specific protocols presented are illustrative examples based on common methodologies in the field.

Introduction: The Challenge of Streptococcus pyogenes Colonization

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide range of illnesses, from mild pharyngitis and impetigo to severe, life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome[2][3]. The initial and critical step in establishing these infections is the adhesion of the bacterium to host epithelial cells, primarily in the upper respiratory tract and on the skin[2][4][5]. This colonization process is mediated by a variety of surface-exposed virulence factors known as adhesins[2][6].

Key adhesins of S. pyogenes include M protein, fibronectin-binding proteins (e.g., SfbI/PrtF1), and lipoteichoic acid, which interact with host cell receptors and extracellular matrix components like fibronectin and collagen[3][5][7][8][9]. Given the essential role of these adhesive interactions in pathogenesis, they represent attractive targets for novel therapeutic interventions[6][10]. One promising strategy is the use of synthetic peptides that mimic a region of a bacterial adhesin to competitively inhibit its binding to host receptors, thereby preventing colonization[10][11].

This guide explores the hypothetical therapeutic potential of this compound, a putative 20-amino acid peptide fragment derived from an S. pyogenes adhesin[1]. We will outline its proposed mechanism of action, present illustrative quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

Proposed Mechanism of Action

This compound is hypothesized to function as a competitive inhibitor of a native S. pyogenes adhesin. By mimicking the host-receptor binding domain of the full-length adhesin, the peptide could saturate the binding sites on host cells, thus preventing the attachment of the bacteria. This disruption of the initial adhesion step would, in turn, inhibit colonization and the subsequent establishment of infection.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro studies designed to assess the efficacy of this compound in preventing S. pyogenes adhesion to human keratinocytes (HaCaT cells). Such studies are crucial for determining the peptide's inhibitory potential[11].

| Peptide Concentration (µM) | Mean % Adhesion Inhibition | Standard Deviation | p-value (vs. Control) |

| 0 (Control) | 0% | ± 0.0 | - |

| 10 | 25.3% | ± 3.1 | < 0.05 |

| 50 | 68.7% | ± 5.5 | < 0.001 |

| 100 | 85.2% | ± 4.2 | < 0.001 |

| 200 | 86.1% | ± 4.5 | < 0.001 |

Table 1: Illustrative Dose-Dependent Inhibition of S. pyogenes Adhesion to HaCaT Cells. The data indicate a dose-dependent inhibitory effect of the peptide, with saturation of the effect observed at concentrations around 100-200 µM.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below is a representative protocol for an in vitro bacterial adhesion assay.

Protocol 1: In Vitro Adhesion Assay with Human Keratinocytes

Objective: To quantify the inhibitory effect of this compound on the adhesion of S. pyogenes to a human epithelial cell line.

Materials:

-

S. pyogenes strain (e.g., M1T1 serotype)

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in sterile water)

-

24-well tissue culture plates

-

Tryptic Soy Agar (TSA) plates

-

Sterile water for cell lysis

Methodology:

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

-

Seed HaCaT cells into 24-well plates at a density of 1 x 10⁵ cells per well and grow to ~95% confluency.

-

Wash the confluent monolayers twice with sterile PBS before the assay.

-

-

Bacterial Preparation:

-

Inoculate S. pyogenes in Todd-Hewitt broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4).

-

Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in serum-free DMEM to a concentration of 1 x 10⁷ CFU/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations of 10, 50, 100, and 200 µM. A no-peptide control should also be prepared.

-

Pre-incubate the HaCaT cell monolayers with 500 µL of the peptide solutions (or control medium) for 1 hour at 37°C. This allows the peptide to bind to host cell receptors.

-

After pre-incubation, add 50 µL of the bacterial suspension (5 x 10⁵ CFU) to each well, resulting in a multiplicity of infection (MOI) of approximately 5.

-

Incubate the plates for 2 hours at 37°C to allow for bacterial adhesion.

-

-

Quantification of Adherent Bacteria:

-

Gently wash the monolayers three times with PBS to remove non-adherent bacteria.

-

Lyse the HaCaT cells by adding 500 µL of sterile water to each well and incubating for 15 minutes.

-

Perform serial dilutions of the resulting lysate in PBS.

-

Plate the dilutions onto TSA plates and incubate overnight at 37°C.

-

Count the colonies to determine the number of adherent CFU per well.

-

-

Data Analysis:

-

Calculate the percentage of adhesion inhibition for each peptide concentration relative to the no-peptide control using the formula: % Inhibition = [1 - (CFU_peptide / CFU_control)] x 100

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

-

Conclusion and Future Directions

The concept of using adhesin-derived peptides like this compound presents a targeted and promising approach to combat S. pyogenes infections. By disrupting the initial, crucial step of colonization, such peptides could prevent the establishment of disease. The illustrative data and protocols provided in this guide outline a clear path for the preclinical evaluation of this and similar therapeutic candidates.

Future research should focus on:

-

In Vivo Efficacy: Testing the peptide in animal models of pharyngeal or skin colonization to validate in vitro findings.

-

Mechanism of Action: Precisely identifying the native adhesin from which the peptide is derived and its specific host cell receptor.

-

Pharmacokinetics and Stability: Evaluating the peptide's stability in biological fluids and its delivery to the site of infection.

-

Safety and Toxicity: Conducting comprehensive toxicology studies to ensure the peptide's safety for potential clinical use.

The development of anti-adhesion therapies could provide a valuable alternative to traditional antibiotics, potentially circumventing the growing issue of antimicrobial resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Streptococcus pyogenes adhesion and colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Streptococcus pyogenes Adherence - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Streptococcus Adherence and Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Inhibition of Streptococcus pyogenes adherence to HaCaT cells by a peptide corresponding to the streptococcal fibronectin-binding protein, SfbI, is strain dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Acetyl-adhesin (1025-1044) Amide Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

The Acetyl-adhesin (1025-1044) amide peptide is a synthetic 20-amino acid peptide derived from a cell surface adhesin of Streptococcus pyogenes.[1][2] This peptide has garnered significant interest in the scientific community for its potential as a novel antimicrobial agent, specifically for its ability to inhibit the adhesion of pathogenic bacteria to host tissues.[1][2] Notably, it has been extensively studied in the context of dental caries, where it has been shown to inhibit the binding of Streptococcus mutans, a primary etiological agent of this disease, to salivary receptors on the tooth surface.[3][4]

The discovery of this peptide was a significant step towards a targeted approach to antimicrobial therapy. Instead of broad-spectrum antibiotics that can disrupt the natural microbiome, this peptide offers a more specific mechanism of action by competitively inhibiting a crucial step in the colonization process of certain pathogenic streptococci.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of the this compound peptide.

Physicochemical Properties

The this compound peptide is a well-defined molecule with the following properties:

| Property | Value |

| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 |

| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ |

| Molecular Weight | 2202.46 g/mol |

| Modifications | N-terminal Acetylation, C-terminal Amidation |

Synthesis and Purification

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Valine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the deprotected resin.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

-

N-terminal Acetylation: After the final amino acid (Glutamine) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain the crude peptide powder.

Experimental Protocol: Purification and Characterization

-

Purification: The crude peptide is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.

-

Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. The purity is determined by analytical RP-HPLC.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of the this compound peptide is competitive inhibition. It mimics the binding domain of the native streptococcal adhesin protein, thereby blocking the interaction between the bacteria and their corresponding receptors on host cells.

In the oral cavity, Streptococcus mutans utilizes its surface adhesins (e.g., Antigen I/II, also known as PAc) to bind to salivary components, such as salivary agglutinin (gp-340), which are adsorbed onto the tooth enamel to form the acquired pellicle. This adhesion is a critical first step in the formation of dental plaque and the initiation of caries. The this compound peptide corresponds to a key binding region of this adhesin. By binding to the salivary receptors, the peptide effectively occupies the binding sites, preventing the attachment of S. mutans.

While the direct downstream signaling cascade initiated by the binding of the full-length streptococcal adhesin to salivary receptors is complex and can involve modulation of host inflammatory responses, the peptide inhibitor's primary role is to prevent this initial binding event, thereby averting the subsequent signaling and colonization. The interaction of streptococcal surface proteins with host cells can trigger a variety of signaling pathways, often involving integrins and leading to cytoskeletal rearrangements, which can facilitate bacterial invasion. By blocking the initial adhesion, the peptide effectively prevents the initiation of these downstream events.

Caption: Competitive inhibition of S. mutans adhesion by this compound.

Experimental Protocols: In Vitro Adhesion Inhibition Assay

The efficacy of the this compound peptide is typically evaluated using an in vitro bacterial adhesion inhibition assay.

-

Preparation of Saliva-Coated Surfaces: Wells of a microtiter plate are coated with clarified, sterile human saliva to mimic the acquired pellicle on the tooth surface.

-

Bacterial Culture: Streptococcus mutans is grown to mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

-

Inhibition Assay:

-

The saliva-coated wells are pre-incubated with varying concentrations of the this compound peptide.

-

A control group is incubated with buffer or a scrambled peptide.

-

The bacterial suspension is then added to the wells and incubated to allow for adhesion.

-

-

Washing: Non-adherent bacteria are removed by gentle washing.

-

Quantification of Adherent Bacteria: The number of adherent bacteria is quantified. This can be done by:

-

Crystal Violet Staining: Adherent bacteria are stained with crystal violet, the stain is solubilized, and the absorbance is measured.

-

Viable Cell Counting: Adherent bacteria are detached (e.g., by sonication or trypsinization) and plated on agar for colony forming unit (CFU) counting.

-

Radiolabeling: Bacteria can be metabolically labeled with a radioisotope (e.g., ³H-thymidine), and the radioactivity of adherent cells is measured.

-

-

Data Analysis: The percentage of inhibition is calculated for each peptide concentration relative to the control, and the IC50 (half-maximal inhibitory concentration) can be determined.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of the this compound peptide.

| Parameter | Value | Organism | Assay Conditions | Reference |

| Inhibitory Concentration | 50 µmol/L | Streptococcus mutans | In vitro adhesion to hydroxyapatite | Li et al. |

| Concentration for Biofilm Inhibition | 1 mg/mL | Streptococcus mutans | In vitro biofilm formation on saliva-coated surfaces | de Oliveira et al.[1] |

Conclusion

The this compound peptide represents a promising lead compound in the development of targeted antimicrobial therapies. Its well-defined structure, established synthetic route, and specific mechanism of action make it an excellent tool for studying bacterial adhesion and a potential candidate for therapeutic development, particularly in the prevention of dental caries. Further research to optimize its stability, delivery, and to fully elucidate its in vivo efficacy will be crucial for its translation into clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals working with this important peptide.

References

- 1. Development and characterization of p1025-loaded bioadhesive liquid-crystalline system for the prevention of Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M Protein and Other Surface Proteins on Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Acetyl-Adhesin Amide Fragment 1025-1044 95 (HPLC) p1025 [sigmaaldrich.com]

- 4. Peptide inhibitors of fibronectin, laminin, and other adhesion molecules: unique and shared features - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Acetyl-adhesin (1025-1044) Amide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pyogenes is a significant human pathogen responsible for a wide array of infections. The initial step in pathogenesis is the adhesion of the bacteria to host tissues, a process mediated by surface proteins known as adhesins. The Acetyl-adhesin (1025-1044) amide peptide, with the sequence Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2, is a fragment of such an adhesin and has demonstrated the ability to interfere with this adhesion process.

Theoretical modeling provides a powerful tool to investigate the conformational landscape, stability, and interaction dynamics of this peptide at an atomic level. This guide details a hypothetical, yet methodologically sound, approach to the in silico analysis of the this compound.

Peptide Sequence and Physicochemical Properties